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Compound of Interest

Compound Name:
(S,R,S)-AHPC-CO-C-

Cyclohexene-Bpin

Cat. No.: B15579236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of

azetidine-3-carboxylic acid (AHPC) derivatives. The azetidine ring is a valuable scaffold in

medicinal chemistry, offering a unique three-dimensional structure that can impart favorable

pharmacological properties. Understanding the physicochemical characteristics of AHPC

derivatives is crucial for optimizing their drug-like properties, including solubility, permeability,

and metabolic stability, which are key determinants of a candidate's success in drug

development.

This guide summarizes key quantitative data, details relevant experimental protocols for their

determination, and visualizes a key signaling pathway modulated by bioactive AHPC

derivatives.

Quantitative Physicochemical Data
The following table summarizes available physicochemical data for azetidine-3-carboxylic acid

and several of its derivatives. It is important to note that a comprehensive experimental dataset

for a wide range of bioactive AHPC derivatives is not readily available in the public domain. The

presented data is a compilation from various sources and includes both experimental and

calculated values.
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Compound
Name

Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

LogP
(Calculated)

Azetidine-3-

carboxylic acid
C₄H₇NO₂ 101.10 286 (dec.)[1] -3.2[2]

N-Boc-azetidine-

3-carboxylic acid
C₉H₁₅NO₄ 201.22 Not Available 0.4[3]

Fmoc-azetidine-

3-carboxylic acid
C₁₉H₁₇NO₄ 323.35 162 - 165[4] Not Available

1-[(4-

methoxyphenyl)

methyl]azetidine-

3-carboxylic acid

C₁₂H₁₅NO₃ 221.25 Not Available Not Available

1-[[2-Fluoro-4-

[[3-

(trifluoromethyl)p

henyl]methoxy]p

henyl]methyl]aze

tidine-3-

carboxylic acid

C₁₉H₁₇F₄NO₃ 383.3 Not Available 1.2[5]

Note: "dec." indicates decomposition.

Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug discovery. Below

are detailed methodologies for key experiments commonly employed for the characterization of

small molecule drug candidates like AHPC derivatives.

Determination of Lipophilicity (LogP/LogD)
Lipophilicity, a critical parameter influencing absorption, distribution, metabolism, and excretion

(ADME) properties, is commonly expressed as the logarithm of the partition coefficient (LogP)

between octanol and water.
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Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides a high-throughput and reproducible means of estimating LogP values.

System Preparation:

An HPLC system equipped with a C18 column and a UV detector is used.

The mobile phase typically consists of a buffered aqueous solution and an organic

modifier (e.g., acetonitrile or methanol).

The column is equilibrated with the mobile phase until a stable baseline is achieved.

Calibration:

A series of standard compounds with known LogP values are injected into the HPLC

system.

The retention time (t_R_) for each standard is recorded.

The retention factor (k) is calculated using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_

is the column dead time.

A calibration curve is generated by plotting the logarithm of the retention factor (log k)

against the known LogP values of the standards.

Sample Analysis:

A solution of the AHPC derivative of interest is prepared in a suitable solvent and injected

into the HPLC system under the same conditions used for the standards.

The retention time of the AHPC derivative is measured, and its log k is calculated.

The LogP of the AHPC derivative is then determined from the calibration curve.[6][7]

Determination of Aqueous Solubility
Aqueous solubility is a crucial factor for drug absorption and formulation. The shake-flask

method is the gold standard for determining thermodynamic solubility.
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Methodology: Shake-Flask Method

Sample Preparation:

An excess amount of the solid AHPC derivative is added to a known volume of a buffered

aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed vial.

Equilibration:

The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a

sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid

and dissolved compound.

Phase Separation:

The suspension is filtered or centrifuged to remove any undissolved solid.

Quantification:

The concentration of the AHPC derivative in the clear aqueous phase is determined using

a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.[8] A calibration

curve is prepared using standard solutions of the compound to ensure accurate

quantification.

A higher-throughput kinetic solubility assay is often used in early drug discovery, where the

compound is dissolved in DMSO first and then diluted into an aqueous buffer.[9][10][11]

Determination of Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and is critical for understanding a

compound's solubility and permeability at different physiological pH values.

Methodology: Potentiometric Titration

Sample Preparation:

A precise amount of the AHPC derivative is dissolved in a suitable solvent, typically a

mixture of water and a co-solvent like methanol or DMSO for compounds with low
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aqueous solubility.[3][12][13] A constant ionic strength is maintained using an electrolyte

such as KCl.[12]

Titration:

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode

and a magnetic stirrer.

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong

base (e.g., NaOH), added in small, precise increments.[12][13]

Data Analysis:

The pH of the solution is recorded after each addition of the titrant.

A titration curve is generated by plotting the pH versus the volume of titrant added.

The pKa value is determined from the inflection point of the titration curve, which

corresponds to the half-equivalence point where the concentrations of the protonated and

deprotonated species are equal.[12][13]

Signaling Pathway and Mechanism of Action
Certain AHPC derivatives have been identified as potent inhibitors of the γ-aminobutyric acid

(GABA) transporter 1 (GAT-1).[9] GAT-1 is a key protein responsible for the reuptake of GABA,

the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[1]

[4][14] By blocking GAT-1, these AHPC derivatives increase the extracellular concentration of

GABA, thereby enhancing GABAergic neurotransmission.[1][15] This mechanism of action is a

therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as

epilepsy.[15]

The following diagram illustrates the workflow for determining the pKa of an AHPC derivative

using potentiometric titration.
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Workflow for pKa determination by potentiometric titration.
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The following diagram illustrates the mechanism of action of AHPC derivatives as GABA uptake

inhibitors.
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Mechanism of GABA uptake inhibition by AHPC derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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